molecular formula C17H20Cl2F3N3O6 B12364428 Maribavir-d6 (TFA)

Maribavir-d6 (TFA)

Cat. No.: B12364428
M. Wt: 496.3 g/mol
InChI Key: ZSFGECOIHNQRMX-QVQMSAGWSA-N
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Description

Maribavir-d6 (TFA) is a deuterium-labeled derivative of Maribavir, an antiviral agent primarily used for the treatment of cytomegalovirus (CMV) infections. Maribavir-d6 (TFA) is particularly valuable in research settings due to its stable isotope labeling, which allows for precise tracking and analysis in various biological and chemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

Maribavir-d6 (TFA) is synthesized through a series of chemical reactions involving the incorporation of deuterium atoms into the Maribavir molecule. The process typically involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The reaction conditions are carefully controlled to ensure the selective incorporation of deuterium atoms without affecting the overall structure and activity of the compound .

Industrial Production Methods

The industrial production of Maribavir-d6 (TFA) follows similar synthetic routes as the laboratory-scale synthesis but on a larger scale. The process involves the use of specialized equipment and techniques to ensure the high purity and yield of the final product. Quality control measures are implemented at various stages of production to ensure the consistency and reliability of the compound .

Chemical Reactions Analysis

Types of Reactions

Maribavir-d6 (TFA) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific research applications .

Common Reagents and Conditions

Common reagents used in the reactions involving Maribavir-d6 (TFA) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired outcomes .

Major Products

The major products formed from the reactions of Maribavir-d6 (TFA) depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

Maribavir-d6 (TFA) exerts its antiviral effects by inhibiting the activity of the cytomegalovirus protein kinase UL97. This inhibition prevents the phosphorylation of viral proteins necessary for CMV DNA replication, encapsidation, and nuclear egress. By blocking these critical steps in the viral life cycle, Maribavir-d6 (TFA) effectively suppresses CMV replication and infection .

Properties

Molecular Formula

C17H20Cl2F3N3O6

Molecular Weight

496.3 g/mol

IUPAC Name

(2S,3S,4R,5S)-2-[5,6-dichloro-2-(1,1,1,3,3,3-hexadeuteriopropan-2-ylamino)benzimidazol-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C15H19Cl2N3O4.C2HF3O2/c1-6(2)18-15-19-9-3-7(16)8(17)4-10(9)20(15)14-13(23)12(22)11(5-21)24-14;3-2(4,5)1(6)7/h3-4,6,11-14,21-23H,5H2,1-2H3,(H,18,19);(H,6,7)/t11-,12-,13-,14-;/m0./s1/i1D3,2D3;

InChI Key

ZSFGECOIHNQRMX-QVQMSAGWSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])NC1=NC2=CC(=C(C=C2N1[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O)Cl)Cl.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)NC1=NC2=CC(=C(C=C2N1C3C(C(C(O3)CO)O)O)Cl)Cl.C(=O)(C(F)(F)F)O

Origin of Product

United States

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